N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-pyrazol-1-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-24(2)19(21-14-16-6-3-4-7-20(16)28-21)15-23-29(26,27)18-10-8-17(9-11-18)25-13-5-12-22-25/h3-14,19,23H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXLBQIZXMVOFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)N2C=CC=N2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a synthetic compound that combines a benzofuran moiety with a pyrazole and sulfonamide structure, suggesting potential biological activity in various therapeutic areas. This compound's unique structural features indicate its relevance in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.
Chemical Structure
The molecular formula of this compound is . The structure includes:
- Benzofuran : A bicyclic compound that often exhibits biological activity.
- Dimethylaminoethyl group : Known for enhancing solubility and biological activity.
- Pyrazole : Associated with various pharmacological effects, including anti-inflammatory and antitumor properties.
- Benzenesulfonamide : A functional group that contributes to the compound's solubility and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing benzofuran and pyrazole moieties exhibit significant antimicrobial properties. For example, derivatives of benzofuran have shown promising activity against both Gram-positive and Gram-negative bacteria. In particular, studies have demonstrated that certain benzofuran derivatives possess minimal inhibitory concentrations (MICs) lower than 10 μg/mL against pathogens such as Escherichia coli and Staphylococcus aureus .
Antitumor Activity
Pyrazole derivatives have been extensively studied for their antitumor activity. They have been shown to inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR. The incorporation of the pyrazole ring in this compound may enhance its potential as an antitumor agent .
Study 1: Antimicrobial Efficacy
A study conducted by Manna and Agrawal synthesized various indophenazine derivatives of benzofuran, which exhibited strong antibacterial activity against E. coli and P. aeruginosa. The most active derivative had an MIC comparable to established antibiotics .
Study 2: Anticancer Potential
Research on pyrazole derivatives has highlighted their ability to inhibit telomerase and Aurora-A kinase, both of which are critical in cancer cell proliferation. Compounds similar to this compound have shown IC50 values in the nanomolar range against various cancer cell lines .
Study 3: Structure-Activity Relationship (SAR)
A comprehensive review on the SAR of benzofuran derivatives indicated that modifications at specific positions on the benzofuran ring can significantly enhance biological activity. The presence of electron-donating groups like dimethylamino further increases potency .
Summary Table of Biological Activities
| Activity Type | Compound | MIC/IC50 Values | Target Organisms/Cells |
|---|---|---|---|
| Antimicrobial | Benzofuran Derivatives | < 10 μg/mL | E. coli, S. aureus |
| Anticancer | Pyrazole Derivatives | Nanomolar range | Various cancer cell lines |
| Enzyme Inhibition | Pyrazole-based Compounds | IC50 = 0.0075 μM | Telomerase, Aurora-A Kinase |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, as promising anticancer agents. Pyrazoline hybrids have shown significant cytotoxicity against various cancer cell lines.
Case Studies:
- Cytotoxicity Against Cancer Cell Lines : Research indicates that certain pyrazoline derivatives can induce cell cycle arrest and apoptosis in cancer cells. For instance, compounds similar to the target compound demonstrated IC50 values in the range of 3.0–6.8 μM against HL-60 and other leukemia cell lines, suggesting strong anticancer potential .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Example 1 | HL-60 | 3.0–6.8 | Cell cycle arrest |
| Example 2 | MCF-7 | 10 | Apoptosis induction |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit carbonic anhydrases, which are crucial in various physiological processes and are implicated in cancer progression.
Mechanism of Action:
Carbonic anhydrases facilitate the conversion of carbon dioxide to bicarbonate and protons, playing a role in pH regulation and CO2 transport. Inhibitors like this compound can potentially sensitize cancer cells to chemotherapy by altering their metabolic environment .
Antimicrobial Activity
Emerging evidence suggests that compounds featuring similar structural motifs exhibit significant antibacterial and antifungal properties. The presence of the sulfonamide group is particularly noteworthy for its role in enhancing antimicrobial efficacy.
Research Findings:
Studies have shown that certain sulfonamide derivatives can inhibit bacterial growth effectively, indicating a potential application for treating infections alongside cancer therapies .
Q & A
Q. Basic Characterization
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (±2 ppm accuracy) .
- X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding patterns (e.g., C–H⋯O interactions in sulfonamide groups) .
- HPLC : Monitor purity (>99%) with C18 columns and UV detection .
How can researchers assess biological activity against therapeutic targets?
Q. Intermediate Biological Screening
- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorescence-based or radiometric assays (e.g., kinase targets) .
- Receptor Binding Studies : Competitive displacement assays with radiolabeled ligands (e.g., GPCRs) .
- Cellular Activity : Evaluate cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) at 1–100 μM doses .
How can contradictory data between in vitro and cellular assays be resolved?
Q. Advanced Data Analysis
- Orthogonal Assays : Validate binding results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Metabolic Stability Testing : Incubate with liver microsomes to identify degradation products that reduce cellular efficacy .
- Solubility Adjustments : Use co-solvents (DMSO/PEG 400) to improve bioavailability in cellular models .
How do structural modifications in analogs affect pharmacological profiles?
Advanced Structure-Activity Relationship (SAR)
Evidence from analogs shows:
| Modification | Impact on Activity | Source |
|---|---|---|
| Pyrazole → Azaindazole | ↑ Selectivity for kinase targets | |
| Benzofuran → Thiophene | ↓ Solubility but ↑ metabolic stability | |
| Trifluoromethoxy substitution | Enhanced binding affinity (ΔG = -2.3 kcal/mol) |
What strategies determine 3D structure and conformational dynamics?
Q. Advanced Structural Elucidation
- Single-Crystal X-ray Diffraction : Resolve bond angles (e.g., C–S–N = 105.2°) and π-π stacking interactions .
- Molecular Dynamics (MD) Simulations : Predict flexibility of the dimethylaminoethyl group in aqueous solution .
- NOESY NMR : Identify through-space interactions between benzofuran and pyrazole moieties .
What degradation pathways occur under experimental conditions?
Q. Advanced Stability Analysis
- Oxidative Degradation : Benzofuran ring oxidation (mitigate with antioxidants like BHT) .
- Hydrolysis : Sulfonamide bond cleavage at pH > 8 (stabilize with citrate buffer, pH 6.5) .
- Photodegradation : Protect from UV light using amber glassware .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
